

Application Note: Laboratory Scale Synthesis of 5-Nitro-2-benzimidazolinone

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Compound of Interest

Compound Name: 5-Nitro-2-benzimidazolinone

Cat. No.: B1333978

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-2-benzimidazolinone is a key chemical intermediate used in the synthesis of various pharmacologically active compounds and dyes. This document outlines a reliable and high-yield laboratory protocol for the synthesis of **5-Nitro-2-benzimidazolinone** via the nitration of 2-benzimidazolinone in an aqueous medium. This method is advantageous due to its high efficiency, purity of the final product, and reduced environmental impact by minimizing organic solvent waste.

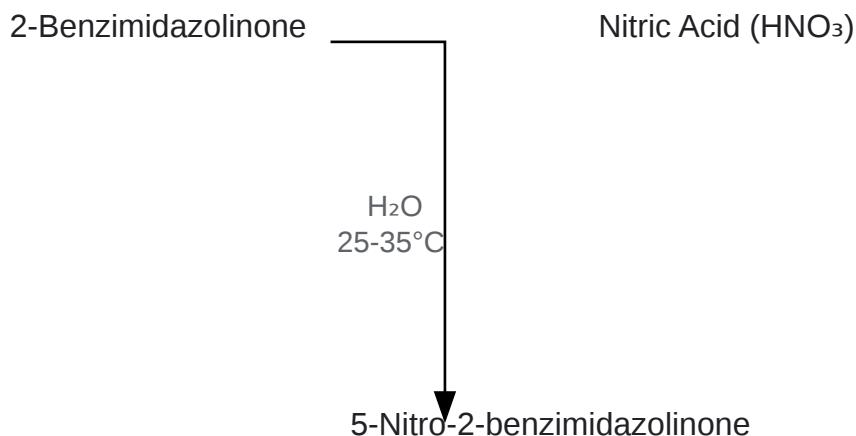
Physicochemical Properties and Data

The key properties and expected outcomes of the synthesis are summarized in the table below for quick reference.

Parameter	Value	Reference(s)
IUPAC Name	5-nitro-1,3-dihydro-2H-benzimidazol-2-one	
CAS Number	93-84-5	[1] [2]
Molecular Formula	C ₇ H ₅ N ₃ O ₃	[1] [2] [3]
Molecular Weight	179.13 g/mol	[1] [2] [3]
Appearance	Yellow to brown powder	[1]
Melting Point	308 °C (>300 °C)	[1] [2] [4]
Expected Yield	~97%	[4]
Purity	Chromatographically uniform (TLC)	[4]
Solubility	Insoluble in water	[1] [5]

Reaction Scheme

The synthesis proceeds via the electrophilic nitration of the benzene ring of the 2-benzimidazolinone precursor.



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Figure 1. Reaction scheme for the nitration of 2-benzimidazolinone.

Detailed Experimental Protocol

This protocol is based on an established method for the aqueous nitration of 2-benzimidazolinone.[\[4\]](#)

4.1 Materials and Reagents

- 2-Benzimidazolinone (1.0 mol, 134.1 g)
- Concentrated Nitric Acid (99%, d=1.51 g/mL)
- Deionized Water
- 1000 mL Beaker or Reaction Vessel with stirring
- Ice Bath
- Buchner Funnel and Filter Paper
- Drying Oven

4.2 Procedure

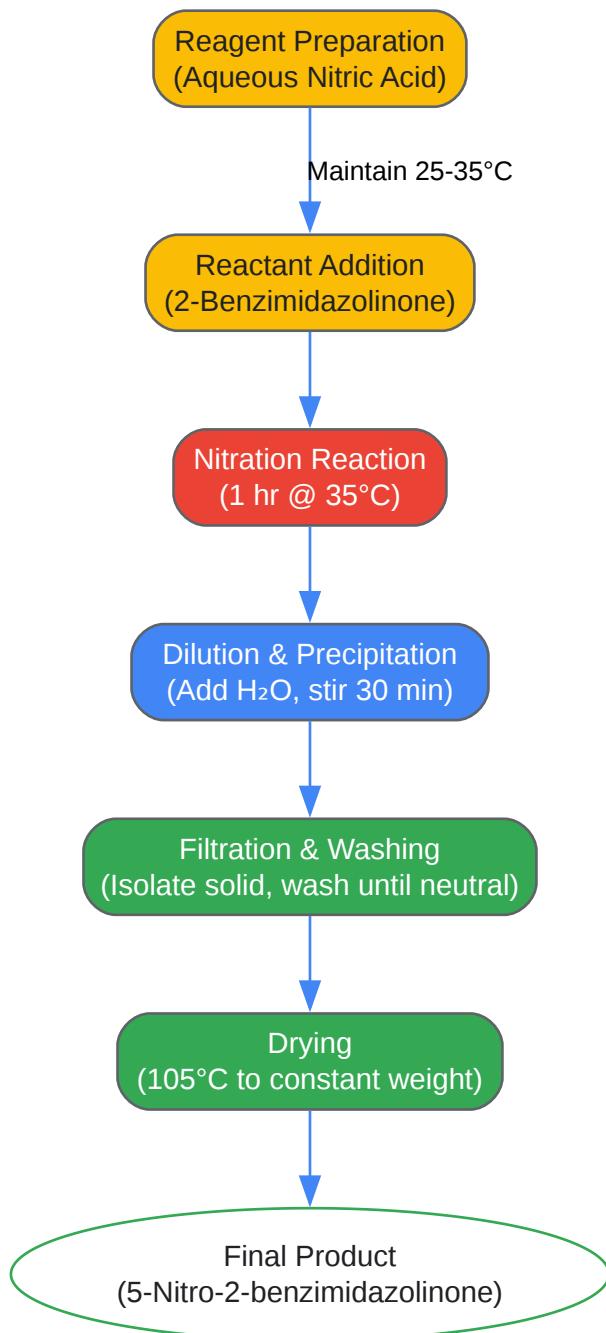
- Preparation of Nitrating Solution: In a 1000 mL reaction vessel equipped with a magnetic stirrer, add 600 mL of deionized water. Place the vessel in an ice bath to cool. Slowly and carefully add 150 mL of concentrated nitric acid to the cooled water with continuous stirring. This will produce approximately 750 mL of a ~26% nitric acid solution.
- Addition of Reactant: While maintaining the temperature of the nitric acid solution at 25-35°C, begin adding 134.1 g (1.0 mol) of 2-benzimidazolinone in portions. Note: If using a hydrated press cake, adjust the weight accordingly to add 1.0 mol of the dry compound.[\[4\]](#)
- Reaction: The solution, initially clear, will become turbid as the **5-Nitro-2-benzimidazolinone** product begins to precipitate. After all the 2-benzimidazolinone has been added, continue stirring the mixture for 1 hour at 35°C.[\[4\]](#)

- Precipitation and Isolation: Dilute the reaction mixture by adding 1000 mL of deionized water and continue to stir for an additional 30 minutes to ensure complete precipitation of the product.[4]
- Filtration and Washing: Isolate the solid product by suction filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is nearly neutral (check with pH paper).
- Drying: Dry the purified **5-Nitro-2-benzimidazolinone** in an oven at 105°C to a constant weight.[4]

4.3 Characterization The identity and purity of the final product should be confirmed using standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (FTIR, $^1\text{H-NMR}$, and Mass Spectrometry).

Synthesis Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis protocol.



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